3-Bromo-4-methylmandelic acid

Catalog No.
S14158409
CAS No.
1261726-45-7
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methylmandelic acid

CAS Number

1261726-45-7

Product Name

3-Bromo-4-methylmandelic acid

IUPAC Name

2-(3-bromo-4-methylphenyl)-2-hydroxyacetic acid

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

URQHFEZBYVGSKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)O)Br

3-Bromo-4-methylmandelic acid is an aromatic compound characterized by a bromine atom and a methyl group attached to a mandelic acid structure. Its chemical formula is C9_9H9_9BrO3_3, and it features a carboxylic acid functional group, making it an important intermediate in organic synthesis. The presence of both the bromine and methyl groups influences its reactivity and biological properties, contributing to its utility in various chemical applications.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of a substituted aromatic compound.

These reactions expand its utility in synthesizing more complex molecules.

Several methods exist for synthesizing 3-bromo-4-methylmandelic acid:

  • Cyanohydrin Route: This method involves the reaction of 3-bromobenzaldehyde with sodium cyanide in the presence of an acid, followed by hydrolysis to yield the desired mandelic acid derivative .
  • Bromination of 4-Methylmandelic Acid: Starting from 4-methylmandelic acid, bromination can be performed using bromine or brominating agents under controlled conditions to introduce the bromine atom at the meta position .
  • Acylation Reactions: Acylation of 3-bromo-4-methylbenzoyl chloride with appropriate reagents can also yield 3-bromo-4-methylmandelic acid .

These methods highlight the compound's versatility and accessibility in synthetic organic chemistry.

3-Bromo-4-methylmandelic acid finds numerous applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
  • Chemical Synthesis: Utilized as a building block for synthesizing more complex organic molecules, including agrochemicals and dyes.
  • Research: Employed in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies.

Its diverse applications underscore its significance in both industrial and research contexts.

Interaction studies of 3-bromo-4-methylmandelic acid focus on its binding affinity and activity with various biological receptors and enzymes. Preliminary data suggest that it may interact with specific proteins involved in metabolic pathways, although comprehensive studies are still required to elucidate these interactions fully. Understanding these interactions can pave the way for developing new therapeutic agents based on this compound.

In comparing 3-bromo-4-methylmandelic acid with similar compounds, several key analogs emerge:

Compound NameStructural FeaturesUnique Aspects
3-Methylmandelic AcidMethyl group onlyLacks bromine; more hydrophilic
4-Bromomandelic AcidBromine at para positionDifferent substitution pattern
2-Bromomandelic AcidBromine at ortho positionDistinct steric effects
3-Trifluoromethylmandelic AcidTrifluoromethyl group instead of bromineEnhanced lipophilicity and reactivity

These compounds share similar frameworks but differ significantly in their reactivity and biological properties due to variations in substituents. The unique combination of bromine and methyl groups in 3-bromo-4-methylmandelic acid contributes to its distinct chemical behavior compared to its analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

243.97351 g/mol

Monoisotopic Mass

243.97351 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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